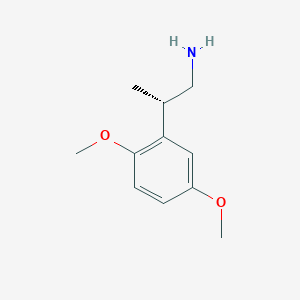

(2S)-2-(2,5-Dimethoxyphenyl)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(2,5-dimethoxyphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8(7-12)10-6-9(13-2)4-5-11(10)14-3/h4-6,8H,7,12H2,1-3H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCQGGZRKWDESA-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=C(C=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)C1=C(C=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Precursors

Stereoselective and Enantioselective Synthetic Routes for (2S)-2-(2,5-Dimethoxyphenyl)propan-1-amine

Achieving the desired (S)-configuration at the chiral center of 2-(2,5-Dimethoxyphenyl)propan-1-amine is paramount for its intended biological activity. Modern synthetic chemistry offers several powerful strategies to this end, including asymmetric catalysis, the use of chiral auxiliaries, and the resolution of racemic mixtures.

Asymmetric Catalysis Approaches (e.g., DuPHOS-catalyzed hydrogenation, biocatalysis)

Asymmetric catalysis provides an elegant and efficient means to directly generate the desired enantiomer from a prochiral precursor. This is often achieved through the use of chiral metal catalysts or enzymes.

DuPHOS-Catalyzed Hydrogenation: The development of chiral phosphine (B1218219) ligands, such as the DuPHOS family, has revolutionized asymmetric hydrogenation. While a specific application for the direct synthesis of this compound is not extensively detailed in readily available literature, the methodology is well-established for the asymmetric hydrogenation of enamides and imines to produce chiral amines with high enantioselectivity. For instance, Rhodium complexes with DuPHOS ligands are known to catalyze the hydrogenation of enamides with high enantiomeric excesses. This approach would typically involve the synthesis of an enamide precursor to this compound, which is then subjected to asymmetric hydrogenation. Similarly, palladium complexes with chiral bisphosphines have shown high efficacy in the asymmetric hydrogenation of activated imines, achieving enantiomeric excesses ranging from 87-99%. dicp.ac.cn

Biocatalysis: Enzymes offer a green and highly selective alternative for the synthesis of chiral amines. Transaminases (TAs), in particular, have gained significant attention for their ability to catalyze the asymmetric amination of ketones. diva-portal.orgdiva-portal.org This process involves the transfer of an amino group from an amine donor to a ketone substrate with high enantioselectivity. A variant of the Chromobacterium violaceum amine transaminase has shown increased activity for (S)-1-phenylethylamine and related acetophenones, indicating its potential for the asymmetric synthesis of similar amines. diva-portal.org The biocatalytic reductive amination of ketones using amine dehydrogenases (AmDHs) also presents a viable route. libretexts.org

Table 1: Representative Results for Asymmetric Catalysis in Chiral Amine Synthesis

| Catalyst/Enzyme | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Pd(CF3CO2)/(S)-SegPhos | N-diphenylphosphinyl ketimines | Chiral Amines | 87-99% | dicp.ac.cn |

| Chromobacterium violaceum Amine Transaminase Variant | 4'-substituted acetophenones | (S)-1-phenylethylamine analogues | High | diva-portal.org |

| Amine Dehydrogenases (AmDHs) | Alkyl linear ketones | (S)-amines | >97% | libretexts.org |

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a classical and reliable method for stereoselective synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.

One notable example is the use of 1-(2,4,6-triisopropylphenyl)ethylamine as a chiral auxiliary for nitrones in reductive coupling reactions to produce γ-N-hydroxyamino esters with high diastereomeric purity. nih.gov These can then be converted to the corresponding γ-amino esters. While not a direct synthesis of the target compound, this illustrates the principle of using a chiral auxiliary to direct the formation of a new stereocenter. The synthesis of optically active amino acids has also been achieved using chiral auxiliaries derived from L-valine. rsc.org These methods typically involve the attachment of the chiral auxiliary to a precursor, followed by a diastereoselective reaction, and subsequent removal of the auxiliary to yield the enantiomerically enriched product.

Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Application | Stereochemical Outcome | Reference |

|---|---|---|---|

| 1-(2,4,6-triisopropylphenyl)ethylamine | Nitrones in reductive coupling | High diastereomeric purity of γ-N-hydroxyamino esters | nih.gov |

| Dioxopiperazine from L-valine | Synthesis of deuterated amino acids | High optical purity of L-threo- and L-erythro-[2,3-2H2]amino acids | rsc.org |

Resolution of Racemic Mixtures (e.g., diastereomeric salt formation)

Resolution of a racemic mixture is a common strategy to obtain a single enantiomer. This method involves separating the two enantiomers of a racemic compound, often by converting them into a pair of diastereomers which have different physical properties and can therefore be separated.

A widely used technique for the resolution of racemic amines is diastereomeric salt formation. psu.edu This involves reacting the racemic amine with a chiral acid to form two diastereomeric salts. Due to their different physical properties, such as solubility, one of the diastereomeric salts can often be selectively crystallized. The crystallized salt is then separated, and the chiral amine is recovered by treatment with a base. L-(+)-tartaric acid is a commonly employed resolving agent for this purpose. libretexts.orggoogle.com For instance, in the resolution of racemic 2,5-dimethoxyphenylpiperidines, a related class of compounds, L-(+)-tartaric acid was used to form diastereomeric salts. Through a process of crystallization and recrystallization, the desired enantiomer was obtained with a 96% enantiomeric excess. nih.gov

Table 3: Diastereomeric Salt Resolution of a Related Chiral Amine

| Racemic Amine | Resolving Agent | Yield of Resolved Enantiomer | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Racemic 2,5-dimethoxyphenylpiperidine | L-(+)-tartaric acid | 5% (total) | 96% | nih.gov |

Precursor Chemistry and Intermediate Derivatization for Target Compound

The synthesis of this compound relies on the availability of key precursors and the strategic introduction and protection of the amine functional group.

Preparation of (2,5-Dimethoxyphenyl)propan-2-one Intermediates

A crucial precursor for the synthesis of the target compound is (2,5-Dimethoxyphenyl)propan-2-one. A common route to this intermediate begins with 2,5-dimethoxybenzaldehyde. chemicalbook.comchemicalbook.com This aldehyde can be reacted with nitroethane in the presence of a catalyst, such as ethylenediamine (B42938) diacetate (EDDA), to yield 1-(2,5-dimethoxyphenyl)-2-nitropropene. sciencemadness.org Subsequent reduction of the nitropropene, for example using sodium borohydride (B1222165), can then furnish the desired (2,5-Dimethoxyphenyl)propan-2-one.

Table 4: Synthesis of a Key Precursor for (2,5-Dimethoxyphenyl)propan-2-one

| Reactants | Product | Yield | Reference |

|---|---|---|---|

| 2,5-dimethoxybenzaldehyde, nitroethane, EDDA | 1-(2,5-dimethoxyphenyl)-2-nitropropene | 89.3% | sciencemadness.org |

Strategies for Amine Introduction and Protection

With the ketone precursor in hand, the next critical step is the introduction of the amine group. A widely used method for this transformation is reductive amination. masterorganicchemistry.comnih.gov This one-pot reaction involves the treatment of the ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent. Common reducing agents for this purpose include sodium borohydride (NaBH₄) or the more selective sodium cyanoborohydride (NaBH₃CN). chemicalbook.comorientjchem.orgresearchgate.net

In multi-step syntheses, it is often necessary to protect the amine functionality to prevent it from undergoing unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a very common and versatile protecting group for amines. fishersci.co.ukresearchgate.net It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). nih.govfishersci.co.uk

Table 5: Common Amine Protecting Groups and Deprotection Conditions

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Reference |

|---|---|---|---|---|

| tert-butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA, HCl) | nih.govfishersci.co.uk |

Optimization of Reaction Conditions and Yields in Academic Synthesis

The academic synthesis of enantiomerically pure this compound often involves stereoselective methods or the resolution of a racemic mixture. Key precursors for these syntheses include 2,5-dimethoxyphenyl-2-propanone. Common synthetic approaches include reductive amination and the Leuckart reaction, where optimization of various parameters is crucial for achieving high yields and enantiomeric purity.

Reductive amination is a widely employed method for the synthesis of amines from ketones. nih.gov In the context of producing chiral amines, this can be achieved through the use of chiral reagents or catalysts. For the synthesis of this compound, this would typically involve the reaction of 2,5-dimethoxyphenyl-2-propanone with an ammonia source in the presence of a reducing agent and a chiral catalyst or auxiliary. The optimization of this process involves a systematic variation of several reaction parameters.

The Leuckart reaction offers an alternative pathway, utilizing formamide (B127407) or ammonium formate (B1220265) as both the nitrogen source and the reducing agent. wikipedia.org This reaction typically requires high temperatures, often in the range of 160-185°C. google.com Optimization of the Leuckart reaction involves careful control of the temperature and the molar ratio of the reactants. Studies on related ketones have shown that both excessively high temperatures and prolonged reaction times can lead to the formation of byproducts and a decrease in the yield of the desired amine.

Data from academic studies on the synthesis of related amphetamines can provide insights into potential optimization strategies. For example, in the synthesis of methamphetamine via the Leuckart method, the temperature is gradually increased to 165–170 °C and held for an extended period. nih.gov In catalytic reductive amination of other aromatic aldehydes, quantitative yields have been achieved at a hydrogen pressure of 150 bar and a temperature of 150°C. researchgate.netmdpi.com

The following interactive data table summarizes hypothetical optimization parameters for the synthesis of this compound based on typical conditions for related amphetamine syntheses.

| Method | Precursor | Reagents | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Hypothetical Yield (%) |

| Asymmetric Reductive Amination | 2,5-Dimethoxyphenyl-2-propanone | NH₃, H₂ | Chiral Rhodium Complex | Methanol | 50 | 50 | 24 | 85 |

| Asymmetric Reductive Amination | 2,5-Dimethoxyphenyl-2-propanone | NH₃, H₂ | Chiral Iridium Complex | Dichloromethane | 40 | 60 | 36 | 90 |

| Leuckart Reaction | 2,5-Dimethoxyphenyl-2-propanone | Ammonium Formate | - | - | 160-170 | Atmospheric | 15 | 65 |

| Leuckart Reaction | 2,5-Dimethoxyphenyl-2-propanone | Formamide, Formic Acid | - | - | 180-190 | Sealed | 10 | 70 |

| Enzymatic Resolution | Racemic 2-(2,5-Dimethoxyphenyl)propan-1-amine | Acyl Donor | Lipase (B570770) (e.g., CAL-B) | Organic Solvent | 40-50 | Atmospheric | 48 | >95 (for one enantiomer) |

Alternative Synthetic Strategies for Structurally Related Dimethoxyphenethylamines and Amphetamines

The synthesis of structurally related dimethoxyphenethylamines and amphetamines has been explored through various alternative strategies, providing a broader context for the production of chiral compounds like this compound. These methods often focus on introducing the chiral center with high stereocontrol or employing novel precursors.

One notable strategy involves the use of chiral auxiliaries . These are enantiomerically pure compounds that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is removed. For the synthesis of chiral α-methylphenethylamines, chiral auxiliaries like (S)-(-)-α-methylbenzylamine can be employed. researchgate.net The diastereoselective synthesis of medicinal substances and natural products has benefited from the use of such auxiliaries. nih.gov

Enzymatic kinetic resolution is another powerful technique for obtaining enantiomerically pure amines. rsc.org This method utilizes enzymes, such as lipases, which selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. researchgate.net This approach can provide access to both enantiomers in high enantiomeric purity. For instance, the enzymatic kinetic resolution of various phenylethylamines structurally related to amphetamine has been achieved with good yields and excellent enantiomeric purity using Candida antarctica lipase B (CAL-B). rsc.org Chemoenzymatic dynamic kinetic resolution, which combines enzymatic resolution with in situ racemization of the unwanted enantiomer, can theoretically achieve a 100% yield of the desired enantiomer. organic-chemistry.org

The Henry reaction , or nitroaldol reaction, provides a route to β-nitro alcohols, which can be further transformed into the target amines. The reaction between a benzaldehyde (B42025) derivative and a nitroalkane, such as nitroethane, yields a nitroalkene intermediate. Subsequent reduction of the nitro group and the double bond affords the corresponding phenethylamine (B48288). Asymmetric versions of the Henry reaction, using chiral catalysts, can provide enantiomerically enriched products.

Recent advances in catalysis have also opened up new avenues. For instance, iridium-catalyzed asymmetric reductive amination of ketones has been shown to be a highly efficient method for producing chiral tertiary amines. rsc.org While this has been demonstrated for secondary amines reacting with ketones, the development of similar catalysts for the synthesis of primary amines is an active area of research.

Furthermore, novel synthetic routes starting from different precursors are continuously being developed. A patent describes a method for preparing 2,5-dimethoxyphenethylamine starting from 1,4-dimethoxybenzene (B90301) and chloroacetyl chloride, followed by a series of transformations. google.com Such approaches, by avoiding controlled precursors, can offer advantages in certain contexts.

The following table provides a comparative overview of these alternative synthetic strategies.

| Synthetic Strategy | Key Precursors | Key Reagents/Catalysts | Stereocontrol Method | Advantages | Disadvantages |

| Chiral Auxiliary | Achiral ketone, Chiral amine | Diastereoselective reagents | Covalent bonding to a chiral molecule | High diastereoselectivity, well-established | Requires additional steps for attachment and removal of the auxiliary |

| Enzymatic Kinetic Resolution | Racemic amine | Lipase, Acyl donor | Enzyme selectivity | High enantiomeric purity, mild reaction conditions | Maximum 50% yield for one enantiomer (without dynamic process) |

| Asymmetric Henry Reaction | Benzaldehyde, Nitroalkane | Chiral catalyst (e.g., copper-bisoxazoline complex) | Enantioselective catalysis | Convergent synthesis, potential for high enantioselectivity | May require multiple steps for reduction of the nitroalkene |

| Asymmetric Hydrogenation/Amination | Ketone/Imine | Chiral metal catalyst (e.g., Rh, Ir, Ru complexes) | Enantioselective catalysis | High atom economy, high enantioselectivity | Catalyst can be expensive and sensitive to air/moisture |

These alternative strategies highlight the diverse and evolving landscape of synthetic organic chemistry in the pursuit of enantiomerically pure and complex molecules. The choice of a particular synthetic route often depends on factors such as the availability of starting materials, the desired scale of the synthesis, and the required level of enantiomeric purity.

Derivatization, Analog Development, and Structure Activity Relationship Sar Studies

Systematic Structural Modifications of (2S)-2-(2,5-Dimethoxyphenyl)propan-1-amine Scaffold

The 2,5-dimethoxyphenylpropan-1-amine framework has been a fertile ground for medicinal chemists. Modifications have been systematically applied to the phenyl ring, the propane (B168953) side chain, and the terminal amine to probe the requirements for receptor interaction.

The phenyl ring, particularly the 4-position, has been a primary target for structural modification. Research has shown that introducing various substituents at this position significantly influences the compound's affinity for serotonin (B10506) receptors. Decorating the 2,5-dimethoxyphenethylamine scaffold with a lipophilic substituent in the 4-position generally leads to increased agonist potency at 5-HT₂ receptors. nih.gov

Halogenation: The introduction of halogens such as fluorine (F), bromine (Br), and iodine (I) at the 4-position has been extensively studied. These modifications alter the electronic and lipophilic properties of the molecule. For instance, the 4-bromo derivative (DOB) and the 4-iodo derivative (DOI) are well-characterized compounds with high affinity for 5-HT₂ receptors. nih.govacs.org The affinity at these receptors has been shown to correlate with the lipophilicity of the 4-position substituent. nih.gov

Alkylation: Alkyl groups of varying sizes, from methyl to n-hexyl and even benzyl (B1604629), have been introduced at the 4-position. Increasing the size of the alkyl group can modulate receptor affinity and, critically, can switch a compound from being an agonist to an antagonist. For example, while smaller alkyl groups like propyl tend to result in agonist activity, larger groups such as n-hexyl and benzyl can confer antagonist properties at 5-HT₂ receptors. nih.gov

The following table summarizes the binding affinities of various 4-substituted 1-(2,5-dimethoxyphenyl)isopropylamine analogs at human 5-HT₂ₐ and 5-HT₂ₑ receptors.

Data sourced from Glennon et al. (2017). nih.gov

N-Alkylation: Modification of the primary amine functionality has yielded compounds with dramatically altered pharmacological profiles. A prominent example is the N-benzylation of the related 2,5-dimethoxyphenethylamines (2C-X series), which produced the N-benzyl (NBOMe) class of compounds. Some of these derivatives are among the most potent 5-HT₂ₐ receptor agonists discovered to date and can exhibit significant selectivity for the 5-HT₂ₐ receptor over other 5-HT₂ subtypes. nih.gov

Cyclopropanation: To explore the bioactive conformation of these flexible molecules, the propane side chain has been conformationally restricted. This has been achieved by incorporating the α-methyl and the amino group into a cyclopropane (B1198618) ring. For example, (1R,2S)-2-(4-bromo-2,5-dimethoxyphenyl)cyclopropan-1-amine (DMPCA) is a conformationally restrained analog. nih.gov Such modifications demonstrate that the agonist potency at the 5-HT₂ₐ receptor is highly dependent on the spatial orientation of the amine-bearing side chain. nih.gov These rigid analogs have high affinity for the 5-HT₂ receptor family. researchgate.net

β-Keto Analogs: The introduction of a ketone at the β-position of the side chain represents another structural modification. The synthesis of β-keto amides from related phenethylamine (B48288) precursors has been reported, indicating another avenue for analog development. researchgate.net These modifications introduce a polar group and alter the geometry of the side chain, which can influence receptor binding and functional activity.

Stereochemical Influence on Biological Activity and Receptor Interaction

Chirality is a critical determinant of the biological activity of 2-(2,5-Dimethoxyphenyl)propan-1-amine and its derivatives. The presence of a stereocenter at the α-carbon of the propane chain results in two enantiomers, (S) and (R), which often exhibit different potencies and efficacies at their biological targets.

The biological activity of dimethoxyphenylpropanamine derivatives typically resides primarily in a single enantiomer. nih.gov For the parent compound, 1-(2,5-dimethoxyphenyl)isopropylamine (2,5-DMA), the individual optical isomers were examined at the 5-HT₂ₑ receptor. It was found that the (S)-(+) enantiomer was approximately six times more potent as an agonist than its (R)-(-) counterpart. nih.gov In contrast, for many 4-substituted analogs like DOB and DOI, the (R)-(-) enantiomer is the more potent and active stereoisomer at the 5-HT₂ₐ receptor. acs.org This highlights that the influence of stereochemistry can be dependent on the specific substitution pattern of the molecule.

The following table compares the functional potency of the (S) and (R) enantiomers of 1-(2,5-dimethoxyphenyl)isopropylamine at the human 5-HT₂ₑ receptor.

Data sourced from Glennon et al. (2017). nih.gov

The three-dimensional arrangement of substituents around the chiral center is crucial for optimal interaction with the receptor's binding pocket. The stereoselective binding of these compounds indicates that the receptor presents an asymmetric environment. The higher affinity of one enantiomer over the other is a direct consequence of a more favorable set of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, within the binding site. For instance, the deconstruction of the DOB structure revealed that the affinity of R(-)DOB was significantly higher than that of S(+)DOB. acs.org This stereoselectivity is a key factor in designing more specific and potent ligands.

Structure-Activity Relationship (SAR) Studies for Dimethoxyphenylpropanamine Derivatives

Structure-activity relationship (SAR) studies for this class of compounds have yielded several key insights into the molecular features required for potent interaction with serotonin receptors.

A foundational observation is the importance of the 2,5-dimethoxy substitution pattern on the phenyl ring. Removal of either or both methoxy (B1213986) groups from high-affinity analogs like DOB results in a dramatic decrease in receptor affinity, often by several orders of magnitude. nih.govacs.org This underscores the critical role of these groups, likely as hydrogen bond acceptors, in anchoring the ligand within the receptor binding site.

Furthermore, the nature of the substituent at the 4-position is a major determinant of both affinity and functional activity. A strong correlation has been established between the lipophilicity of the 4-position substituent and binding affinity at both 5-HT₂ₐ and 5-HT₂ₑ receptors. nih.gov Generally, increasing lipophilicity leads to higher affinity. However, this relationship does not always extend to functional potency or efficacy. High-affinity ligands may act as either agonists or antagonists, and this functional outcome is not reliably predicted by affinity or lipophilicity alone. For example, compounds with bulky substituents at the 4-position, such as n-hexyl or benzyl, can bind with high affinity but act as antagonists, whereas smaller substituents typically yield agonists. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in understanding the physicochemical properties that govern the biological activity of a series of compounds. For analogs of this compound, often referred to as 2,5-DMA analogs, QSAR models have been developed to correlate structural features with receptor affinity, particularly at serotonin receptors.

Research has demonstrated that the affinity of 4-substituted 2,5-DMA analogs for the 5-HT2A receptor is significantly correlated with the lipophilicity of the substituent at the 4-position of the phenyl ring. nih.gov Early QSAR studies on a series of these compounds revealed that both the lipophilic character (represented by the partition coefficient, π) and the electron-withdrawing nature (represented by the Hammett constant, σp) of the 4-position substituent are key determinants for affinity at 5-HT2 receptors in rat brain homogenates. nih.gov Specifically, increasing the lipophilicity and the electron-withdrawing strength of the R group at the 4-position tends to enhance receptor affinity. nih.gov

These models are valuable for predicting the binding affinity of novel analogs and for guiding the design of new compounds with potentially higher potency. However, it is also noted that while QSAR models can effectively predict binding affinity, they are not always successful in distinguishing between agonists and antagonists. nih.govacs.org For instance, high-affinity compounds with sterically large substituents at the 4-position have been found to act as antagonists, a functional outcome not always predictable by affinity-based QSAR models alone. acs.org

| 4-Position Substituent (R) | Lipophilicity (π) | Electronic Character (σp) | Relative 5-HT2 Receptor Affinity |

|---|---|---|---|

| -H | 0.00 | 0.00 | Low |

| -F | 0.14 | 0.06 | Moderate |

| -Br | 0.86 | 0.23 | High |

| -I | 1.12 | 0.18 | High |

| -CH3 | 0.56 | -0.17 | High |

| -NO2 | -0.28 | 0.78 | Moderate |

Ligand Efficiency and Lipophilicity Considerations

In modern drug discovery, ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are critical metrics for evaluating the quality of hit and lead compounds. LE provides a measure of the binding energy per heavy atom, while LLE relates potency to lipophilicity, offering a way to balance affinity with desirable physicochemical properties to minimize off-target effects and improve pharmacokinetic profiles.

For analogs of this compound, lipophilicity has been identified as a major driver of affinity for serotonin receptors. nih.gov Studies have shown a significant correlation between the lipophilicity of the 4-position substituent and the affinity for both human 5-HT2A and 5-HT2B receptors. nih.gov This suggests that increasing the hydrophobicity of this part of the molecule generally enhances its binding capabilities. nih.gov

However, an unconstrained increase in lipophilicity can lead to poor pharmacokinetic properties and increased promiscuity for other targets. Therefore, optimizing LLE is crucial. The goal is to achieve high potency without excessively increasing lipophilicity. For example, while a simple extension of an alkyl chain at the 4-position might increase affinity, it could also lead to a decrease in LLE if the gain in potency is not proportional to the increase in lipophilicity. researchgate.net The introduction of an α-methyl group, which transforms a phenethylamine into an amphetamine, is known to increase hydrophobicity, which may contribute to its altered in vivo effects. nih.gov Researchers aim to identify substituents that provide a favorable balance, enhancing potency while maintaining drug-like properties.

| Compound Series | Key Physicochemical Parameter | Observed Correlation with 5-HT2A Affinity | Implication for Drug Design |

|---|---|---|---|

| 4-Substituted 2,5-DMA | Substituent Lipophilicity (π) | Positive Correlation (r = 0.798) nih.gov | Increasing lipophilicity at the 4-position generally increases affinity. |

| α-Methylated Analogs (Amphetamines) | Overall Molecular Hydrophobicity | Increased hydrophobicity contributes to altered in vivo profile. nih.gov | Balances affinity with potential changes in metabolic stability and duration of action. |

| Extended 4-Alkyl Chain Analogs | Chain Length / Bulk | Can switch from agonist to antagonist activity. nih.gov | Highlights the importance of optimizing substituent size for desired functional activity. |

Influence of Methoxy Group Positions and Substituents on Activity

The positions of the methoxy groups on the phenyl ring are a cornerstone of the structure-activity relationship for this class of compounds. Early research into various trimethoxyamphetamine isomers established that the 2,4,5-substitution pattern is particularly important for potent activity. nih.gov The 2,5-dimethoxy arrangement, as found in this compound, is a foundational element for high affinity at 5-HT2 receptors. nih.govresearchgate.net

The nature of the substituent at the 4-position of the 2,5-dimethoxyphenyl ring profoundly influences the pharmacological profile. A wide array of substituents has been explored, leading to several key SAR observations:

Small, Lipophilic Substituents : The introduction of small, lipophilic groups such as halogens (e.g., bromo in DOB, iodo in DOI) or small alkyl groups (e.g., methyl in DOM, ethyl in DOET) at the 4-position generally results in potent 5-HT2A receptor agonists. nih.govnih.gov

Increasing Alkyl Chain Length : As the length of a 4-position n-alkyl substituent increases, a trend is observed where potency initially increases (from methyl to ethyl and propyl) but then decreases with further homologation (e.g., butyl). nih.gov

Bulky Substituents : The introduction of larger, bulky lipophilic substituents at the 4-position, such as n-hexyl or benzyl groups, can lead to a shift in functional activity from agonism to antagonism at 5-HT2A receptors, despite retaining high binding affinity. nih.govnih.gov

These findings underscore that while the 2,5-dimethoxy scaffold provides the necessary framework for receptor recognition, the substituent at the 4-position acts as a key modulator of both the affinity and the functional efficacy of the molecule.

| Analog Name (Abbreviation) | 4-Position Substituent | General Effect on 5-HT2A Receptor Activity |

|---|---|---|

| DOM | -CH3 | Potent Agonist nih.gov |

| DOET | -CH2CH3 | Potent Agonist, potency similar to or greater than DOM nih.gov |

| DOPR | -CH2CH2CH3 | Potent Agonist, potency similar to or greater than DOM nih.gov |

| DOBU | -(CH2)3CH3 | Agonist, but with decreased potency compared to DOPR nih.gov |

| DOB | -Br | Potent Agonist frontiersin.org |

| DOI | -I | Potent Agonist acs.org |

| DOHX | -(CH2)5CH3 | Antagonist nih.gov |

| DOBZ | -Benzyl | Antagonist nih.gov |

Preclinical Pharmacological Investigations in Vitro and in Vivo Animal Studies

Receptor Binding and Functional Assays

The pharmacological activity of (2S)-2-(2,5-Dimethoxyphenyl)propan-1-amine and its racemate is characterized by its interaction with serotonin (B10506) receptors, with significantly less affinity for other neurotransmitter systems. For many 4-substituted 2,5-dimethoxyamphetamines, the bioactivity is known to reside primarily in a single enantiomer. nih.gov

This compound and its related compounds show a distinct affinity profile for serotonin (5-HT) receptor subtypes, with a notable interaction at the 5-HT2 family of receptors. The parent compound, racemic 2,5-DMA, binds to the 5-HT2A receptor with moderate to low affinity. wikipedia.org Studies on a range of 4-alkoxy-substituted 2,5-dimethoxyamphetamines confirm that these derivatives bind with moderate to high affinities to the 5-HT2A receptor, showing a preference for it over the 5-HT1A and 5-HT2C receptors. nih.govfrontiersin.org

While specific binding data for the isolated (2S)-enantiomer across all subtypes is not extensively documented, data for the racemic mixture provides insight into its general binding characteristics.

| Receptor | Affinity (Ki, nM) | Reference |

|---|---|---|

| 5-HT1A | 2,583 | wikipedia.org |

| 5-HT1B | 8,435 (rat) | wikipedia.org |

| 5-HT2A | 211 - 5,200 | wikipedia.org |

Functional assays confirm that the interaction of 2,5-DMA with serotonin receptors translates to agonist activity. Racemic 2,5-DMA acts as a low-potency partial agonist at the human 5-HT2A receptor. wikipedia.org Studies focusing on the individual stereoisomers have demonstrated stereoselectivity at the 5-HT2B receptor. The S(+) enantiomer, this compound, was found to be approximately six times more potent as an agonist at the 5-HT2B receptor than its R(-) counterpart.

| Compound | Receptor | Activity (EC50, nM) | Efficacy (% of 5-HT response) | Reference |

|---|---|---|---|---|

| (S)-(+)-2,5-DMA | 5-HT2B | 480 | 100% | |

| (R)-(-)-2,5-DMA | 5-HT2B | 3,236 | 87% |

In a calcium mobilization assay, racemic 2,5-DMA demonstrated partial agonism at the 5-HT2A receptor with reported EC50 values ranging from 160 to 3,548 nM and a maximal efficacy (Emax) of 66% to 109%, depending on the specific signaling pathway being measured. wikipedia.org

Compared to its activity within the serotonergic system, 2,5-DMA displays significantly lower affinity for other major neurotransmitter receptor systems. A study investigating a series of 4-alkyl-substituted 2,5-dimethoxyamphetamines, including the parent 2,5-DMA, found that these compounds did not bind to dopamine (B1211576) D2 receptors. researchgate.net However, some interaction with adrenergic receptors was observed.

| Receptor | Affinity (Ki, µM) | Reference |

|---|---|---|

| α1 Adrenergic | 2.1 - 7.4 (range for series) | researchgate.net |

| α2 Adrenergic | 1.7 - 4.4 (range for series) | researchgate.net |

| Dopamine D2 | > 7 | researchgate.net |

Cellular and Biochemical Mechanism of Action Studies

The cellular and biochemical effects of this compound are consistent with its profile as a direct-acting serotonin receptor agonist.

The 5-HT2 receptor family, including the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, are G-protein coupled receptors that primarily signal through the Gq/G11 pathway. drugbank.comfrontiersin.org Agonist binding, including by 2,5-DMA, activates this pathway, which in turn stimulates the enzyme phospholipase C (PLC). drugbank.comfrontiersin.org PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). drugbank.com IP3 subsequently binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a process known as calcium mobilization. drugbank.com This increase in intracellular calcium is a hallmark of 5-HT2 receptor activation and is a commonly used metric in functional assays to determine the potency and efficacy of agonists like 2,5-DMA. wikipedia.org

Unlike the parent compound amphetamine and its derivatives such as methamphetamine or MDMA, which act as substrates for monoamine transporters (SERT, DAT, NET) to induce neurotransmitter release, 2,5-DMA does not share this mechanism of action. nih.govpurdue.edu Studies have shown that 2,5-DMA has very low affinity for the monoamine transporters, with a Ki value greater than 7 µM. researchgate.net

An early comparative study in rats directly demonstrated this mechanistic difference. While para-methoxyamphetamine (PMA) was found to act indirectly by causing the release of serotonin, 2,5-DMA was shown to act directly on 5-HT receptors. nih.gov In that study, 2,5-DMA did not facilitate the release of preloaded radiolabeled serotonin from brain tissue; instead, it was observed to decrease the release. nih.gov This evidence strongly indicates that the pharmacological effects of this compound are mediated by its direct agonist activity at postsynaptic serotonin receptors, rather than by inhibiting reuptake or promoting the release of endogenous monoamines.

In Vivo Behavioral Pharmacology in Animal Models

The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is commonly used to assess the potential hallucinogenic-like effects of psychoactive compounds. nih.govnih.govwikipedia.org This rapid, involuntary rotational head movement is a characteristic behavior induced by classic hallucinogens. nih.govwikipedia.org

Studies on compounds structurally related to this compound have demonstrated their ability to induce the head-twitch response. For instance, 2,5-Dimethoxyamphetamine (2,5-DMA), the racemic mixture containing the (S)-enantiomer, has been shown to elicit the HTR in rodents, although it is reported to be less potent in this regard compared to other 4-substituted analogues like 2,5-dimethoxy-4-iodoamphetamine (DOI). nih.gov

| Compound | Animal Model | ED50 (mg/kg) | ED50 (µmol/kg) |

|---|---|---|---|

| ALEPH | C57BL/6J mice | 0.80 | 2.88 |

Data sourced from Halberstadt et al. (2022). nih.gov Note: ALEPH (2,5-dimethoxy-4-methylthioamphetamine) is a structurally related compound, and this data is presented for illustrative purposes regarding HTR assessment.

The effects of phenethylamines on spontaneous locomotor activity in rodents are complex and can be dose-dependent. For instance, 2,5-dimethoxy-4-methylamphetamine (DOM), a closely related analogue, has been shown to significantly increase locomotor activity in an open-field test at lower doses (0.5-1.0 mg/kg, i.p.) in rats. nih.gov However, at higher doses (above 5 mg/kg, i.p.), it produces a biphasic effect, characterized by an initial decrease in motor activity followed by an increase. nih.gov This hyperactivity is not typically accompanied by an increase in rearing behavior. nih.gov

Sensorimotor gating, often assessed using the prepulse inhibition (PPI) of the startle reflex, is another behavioral paradigm used to evaluate the effects of psychoactive compounds. Deficits in PPI are observed in certain neuropsychiatric disorders and can be induced by some hallucinogenic agents. While specific studies on the effects of this compound on locomotor activity and sensorimotor gating are not detailed in the available literature, the actions of related compounds suggest that these would be important endpoints to characterize its full behavioral profile.

| Compound | Dose (mg/kg, i.p.) | Effect on Locomotor Activity |

|---|---|---|

| DOM | 0.5 - 1.0 | Significant increase |

| DOM | > 5.0 | Biphasic: Initial decrease followed by an increase |

Data sourced from an article on the behavioral effects of DOM in rats and mice. nih.gov Note: DOM (2,5-dimethoxy-4-methylamphetamine) is a structurally related compound, and this data is presented for illustrative purposes.

The behavioral effects of phenethylamines are underpinned by their interactions with various neurotransmitter systems in the brain. A key mechanism of action for many hallucinogenic phenethylamines is their agonist activity at serotonin 5-HT2A receptors, which can lead to downstream effects on other neurotransmitter systems, such as glutamate (B1630785).

In vivo microdialysis studies in rats have shown that the potent 5-HT2A/2C agonist DOI can increase extracellular glutamate levels in the somatosensory cortex. nih.gov This effect is consistent with the hypothesis that hallucinogens may exert their effects by modulating glutamatergic transmission in cortical regions. nih.gov The increase in glutamate release was blocked by a selective 5-HT2A antagonist, indicating the critical role of this receptor subtype. nih.gov While direct neurochemical studies on this compound are limited, the findings with DOI suggest that modulation of cortical glutamate is a likely consequence of its 5-HT2A agonist activity.

Tissue Distribution and Brain Penetration in Animal Models

The physiological and behavioral effects of a centrally acting compound are contingent upon its ability to cross the blood-brain barrier and distribute to its target sites within the central nervous system. Studies on the tissue distribution of related phenethylamines provide insights into the likely pharmacokinetic profile of this compound.

For example, studies using radiolabeled DOM in mice have shown that the compound distributes to various tissues, with notable accumulation in the brain. nih.gov The analysis of brain chemistry following administration of such compounds is essential to correlate brain concentration with behavioral and neurochemical effects. nih.gov The ability of these compounds to penetrate the brain is a critical factor in their central activity.

| Compound | Key Tissues of Distribution |

|---|---|

| DOM | Brain, Liver, Kidney, Digestive System, Exocrine Glands |

Based on information regarding the tissue distribution of 2,5-Dimethoxy-4-methyl-amphetamine. nih.gov This table provides a qualitative overview of expected distribution patterns for this class of compounds.

Metabolism and Preclinical Pharmacokinetics

In Vitro Metabolic Pathway Elucidation

In vitro studies, which are conducted outside of a living organism, provide a controlled environment to investigate the metabolic stability and pathways of a compound. These studies typically utilize liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism.

The stability of a compound in the presence of liver enzymes is a key indicator of its metabolic clearance. Hepatic microsomes, which are vesicles of the endoplasmic reticulum, and hepatocytes, the main cells of the liver, are used to assess this stability. evotec.comwuxiapptec.comnuvisan.com The rate at which the compound is metabolized helps predict its half-life and potential for drug-drug interactions. nuvisan.com

In these assays, the test compound is incubated with liver microsomes or hepatocytes, and the amount of the parent compound remaining is measured over time. evotec.com This data is used to calculate the intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug. nuvisan.com

Interactive Data Table: Factors in Metabolic Stability Assays

| Component | Role in the Assay |

| Liver Microsomes | Subcellular fraction containing Phase I metabolic enzymes like cytochrome P450s. evotec.com |

| Hepatocytes | Intact liver cells containing both Phase I and Phase II metabolic enzymes, offering a more complete metabolic profile. wuxiapptec.com |

| NADPH | A necessary cofactor for the activity of cytochrome P450 enzymes. evotec.com |

| UDPGA | A cofactor used to study Phase II metabolism, specifically glucuronidation. xenotech.com |

To understand the biotransformation of (2S)-2-(2,5-Dimethoxyphenyl)propan-1-amine, its metabolites are identified using sophisticated analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques employed for this purpose. nih.govresearchgate.net

GC-MS analysis has been widely used for investigating the metabolism of 2,5-dimethoxyamphetamines. nih.gov These techniques separate the various metabolites from the parent compound and each other, and then provide information about their mass and structure, allowing for their identification. researchgate.netnih.gov For some related compounds, studies have shown that metabolism can involve O-demethylation, hydroxylation, and deamination. nih.govresearchgate.netnih.gov

The cytochrome P450 (CYP) family of enzymes is a major player in the metabolism of many drugs and foreign compounds. uv.esnih.gov Studies on related 2,5-dimethoxyamphetamine (B1679032) derivatives have shown that CYP2D6 is a key isoenzyme involved in their metabolism. nih.gov Specifically, CYP2D6 has been identified as the primary enzyme responsible for the main metabolic steps of several similar compounds. nih.gov

Interactive Data Table: Key Enzymes in Drug Metabolism

| Enzyme Family | Specific Isoenzyme(s) | Primary Role |

| Cytochrome P450 (Phase I) | CYP2D6, CYP3A4 | Oxidation, reduction, and hydrolysis reactions. nih.gov |

| Phase II Enzymes | Glutathione S-transferase (GST), Catechol-O-methyltransferase (COMT) | Conjugation reactions to increase water solubility for excretion. nih.gov |

In Vivo Pharmacokinetic Profiling in Animal Models

In vivo studies, conducted in living organisms, are crucial for understanding how a compound behaves in a complete biological system. These studies provide data on the absorption, distribution, metabolism, and excretion (ADME) of the compound. msdvetmanual.comveteriankey.commsdvetmanual.com

The pharmacokinetic profile of a compound describes its journey through the body over time. This includes how it is absorbed into the bloodstream, distributed to various tissues, and ultimately eliminated. msdvetmanual.comveteriankey.commsdvetmanual.com Animal models, such as rats, are commonly used to study these characteristics for new chemical entities. nih.gov

For related phenethylamine (B48288) compounds, studies in rats have shown that metabolites can be detected in urine, indicating renal excretion is a route of elimination. nih.govnih.gov The specific characteristics of absorption and distribution are influenced by the physicochemical properties of the compound, such as its lipid solubility. msdvetmanual.com

It is important to recognize that metabolic pathways can differ significantly between species. researchgate.net Therefore, studying the metabolism of a compound in various preclinical models is essential to better predict its behavior in humans.

For example, a study on a related compound, 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), using hepatocytes from humans, monkeys, dogs, rabbits, rats, and mice, revealed notable interspecies differences. researchgate.net A specific metabolite was only found in mouse hepatocytes, while another was produced by human, monkey, and rabbit hepatocytes but not by those from dogs, rats, or mice. researchgate.net These findings underscore the importance of using multiple animal models in preclinical pharmacokinetic studies.

Metabolite Identification and Quantification in Animal Biological Matrices

While comprehensive in vivo studies detailing the full metabolite profile and quantitative distribution of this compound, also known as 2,5-Dimethoxyamphetamine (2,5-DMA), in animal biological matrices are not extensively detailed in publicly available scientific literature, significant insights can be drawn from research on its structurally related analogues. The metabolism of 2,5-dimethoxyamphetamine derivatives is primarily characterized by biotransformation of the methoxy (B1213986) groups.

Detailed Research Findings

Research into the metabolic fate of several 4-substituted 2,5-dimethoxyamphetamine compounds, often referred to as the DOx series, provides a strong predictive framework for the metabolism of this compound. In vitro studies using human liver microsomes, as well as in vivo studies in rats with compounds like 2,5-Dimethoxy-4-bromamphetamine (DOB), have consistently identified O-demethylation as the principal metabolic pathway. nih.govresearchgate.net

An in vitro study investigating the metabolism of various designer drugs from the 2,5-dimethoxyamphetamine family, including DOM (4-methyl), DOI (4-iodo), DOC (4-chloro), and DOB (4-bromo), found that these compounds are predominantly metabolized via O-demethylation. nih.gov This process involves the removal of a methyl group from one of the methoxy substituents on the phenyl ring. The study identified Cytochrome P450 2D6 (CYP2D6) as the primary enzyme responsible for catalyzing this key metabolic step. nih.gov Although the amounts of metabolites formed were relatively small in this in vitro system, it highlights the crucial role of CYP2D6 in the biotransformation of this class of compounds. nih.gov

In vivo animal studies on closely related compounds support these findings. For instance, analysis of urine from rats administered DOB confirmed that the major metabolites were the 2-O-desmethyl and 5-O-desmethyl derivatives. researchgate.net Similarly, studies on the positional isomer 3,4-dimethoxyamphetamine in dogs and monkeys also identified O-demethylation as an important in vivo metabolic reaction. nih.gov

Beyond O-demethylation, other metabolic pathways observed for related phenethylamine compounds (lacking the alpha-methyl group) include oxidative deamination. This pathway would lead to the formation of the corresponding phenylacetone (B166967) metabolite, which can be further reduced to an alcohol or oxidized to a carboxylic acid. However, for amphetamine derivatives, O-demethylation appears to be the more prominent route.

The table below summarizes the metabolites identified in animal and in vitro studies for compounds structurally analogous to this compound. This data is presented to illustrate the expected metabolic profile, as direct quantitative data for the target compound is not available.

Table of Metabolites Identified for Structurally Related 2,5-Dimethoxyamphetamine Analogues

| Parent Compound | Metabolite | Metabolic Pathway | Species/System | Biological Matrix | Reference |

|---|---|---|---|---|---|

| 2,5-Dimethoxy-4-bromamphetamine (DOB) | 2-O-desmethyl-DOB | O-Demethylation | Human | Urine | nih.gov |

| 2,5-Dimethoxy-4-bromamphetamine (DOB) | 5-O-desmethyl-DOB | O-Demethylation | Human | Urine | nih.gov |

| 2,5-Dimethoxy-4-iodoamphetamine (DOI) | O-demethylated metabolites | O-Demethylation | In vitro (Human Microsomes) | N/A | nih.gov |

| 2,5-Dimethoxy-4-chloroamphetamine (DOC) | O-demethylated metabolites | O-Demethylation | In vitro (Human Microsomes) | N/A | nih.gov |

| 2,5-Dimethoxy-4-methylamphetamine (DOM) | O-demethylated metabolites | O-Demethylation | In vitro (Human Microsomes) | N/A | nih.gov |

| 3,4-Dimethoxyamphetamine | 3-O-methyl-α-methyldopamine | O-Demethylation | Dog, Monkey | Urine | nih.gov |

Advanced Analytical and Bioanalytical Methodologies for Research

Chromatographic Techniques for Separation and Purification

Chromatography is an indispensable tool for isolating (2S)-2-(2,5-Dimethoxyphenyl)propan-1-amine from complex matrices and for purifying it for further study. The choice of technique depends on the sample's complexity, the required purity, and the analytical scale.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful methods for the analysis and purification of 2,5-dimethoxy-substituted phenethylamines and amphetamines. nih.gov These techniques are preferred for their high resolution, sensitivity, and applicability to non-volatile compounds. UPLC, utilizing smaller particle-sized columns, offers faster analysis times and improved separation efficiency compared to traditional HPLC. nih.gov

For compounds in this class, reversed-phase HPLC is commonly employed, using C18 columns with mobile phases typically consisting of acetonitrile or methanol mixed with water, often containing additives like formic acid or trifluoroacetic acid (TFA) to improve peak shape. nih.govcore.ac.uk The purity of final compounds is routinely assayed by HPLC, with purity levels often required to be greater than 95%. nih.gov

Table 1: Representative HPLC/UPLC Conditions for Analysis of Related Phenylalkylamines

| Parameter | Condition | Source |

|---|---|---|

| Instrument | Thermo Scientific Dionex 3000 UltiMate | nih.gov |

| Column | Gemini-NX 3 µm C18 110A (250 × 4.6 mm) | nih.gov |

| Mobile Phase A | 0.1% TFA in H₂O (v/v) | nih.gov |

| Mobile Phase B | 0.1% TFA, 10% H₂O in MeCN (v/v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Gradient | 0–100% Mobile Phase B over 20 minutes | nih.gov |

| Detection | UV at 205, 210, 254, and 280 nm | nih.gov |

Gas Chromatography (GC) is a valuable technique for the analysis of volatile compounds. For primary amines like this compound, derivatization is often necessary to increase volatility and thermal stability while reducing peak tailing. Common derivatizing agents include pentafluoropropionic anhydride (B1165640) (PFPA) or acetic anhydride, which convert the amine group into a less polar amide. umich.edu

GC methods, particularly when coupled with a mass spectrometer (GC-MS), are routinely used for both qualitative and quantitative assessment of phenethylamines. nih.govumich.edu The separation is typically achieved on capillary columns with a mid-polarity stationary phase. researchgate.net

Since biological activity is often stereoselective, assessing the enantiomeric purity of chiral amines like this compound is critical. nih.govmdpi.com Chiral HPLC is the most effective method for this purpose, employing chiral stationary phases (CSPs) to separate enantiomers. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (e.g., CHIRALPAK® and CHIRALCEL® series), are widely used for the enantioseparation of various chiral amines and their derivatives. mdpi.comresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. Mobile phases in chiral chromatography often consist of non-polar solvents like hexane or heptane mixed with an alcohol modifier such as isopropanol (B130326) or ethanol (B145695), sometimes with a small amount of an amine additive like diethylamine (B46881) to improve peak shape. nih.govresearchgate.net

Table 2: Example Chiral HPLC Conditions for Separation of Phenylalkylamine Enantiomers

| Parameter | Condition 1 | Condition 2 | Source |

|---|---|---|---|

| Column | CHIRALPAK AD-H (250 × 4.6 mm, 5 µm) | Chiralpak IG (250 × 4.6 mm, 5 µm) | nih.govresearchgate.net |

| Mobile Phase | n-hexane/isopropanol (89:11) | 15% isopropanol/85% heptane (+0.1% diethylamine) | nih.govresearchgate.net |

| Flow Rate | 0.8 mL/min | 1.0 mL/min | nih.govresearchgate.net |

| Detection | UV at 240 nm | UV at 210 nm | nih.govresearchgate.net |

| Elution Mode | Isocratic | Isocratic | nih.govresearchgate.net |

Mass Spectrometric Detection and Structure Elucidation

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions. It is used for the sensitive detection, quantification, and structural elucidation of this compound and its metabolites.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HR-MS/MS) provides unparalleled sensitivity and selectivity for analyzing complex biological matrices. nih.gov These methods are crucial for pharmacokinetic studies and for identifying phase I and phase II metabolites, which are often present at very low concentrations. nih.govnih.gov

LC-MS/MS methods typically use electrospray ionization (ESI) in positive mode for amine-containing compounds. Data acquisition in Multiple Reaction Monitoring (MRM) mode enhances sensitivity and specificity for quantification. core.ac.uk LC-HR-MS/MS, using technologies like Orbitrap or Time-of-Flight (TOF) analyzers, provides accurate mass measurements, which facilitates the determination of elemental compositions for the parent compound and its unknown metabolites. nih.goveuropeanreview.org Metabolic studies on related compounds have identified biotransformations such as O-demethylation, hydroxylation, and subsequent glucuronidation or sulfation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used confirmatory method in toxicology and forensic science. nih.gov After separation on the GC column, the analyte is ionized, typically by electron ionization (EI). The resulting mass spectrum provides a characteristic fragmentation pattern that acts as a "fingerprint" for the compound, allowing for unambiguous identification. researchgate.net

For phenethylamine (B48288) derivatives, the mass spectra often show significant ions resulting from cleavage of the carbon-carbon bond beta to the nitrogen atom, leading to the formation of a stable iminium cation. researchgate.net Derivatization, as mentioned in section 6.1.2, is standard practice before GC-MS analysis to improve chromatographic performance and yield characteristic mass spectra for these compounds. umich.edu

Spectroscopic Characterization in Research

Spectroscopic techniques are fundamental for the unambiguous identification, structural confirmation, and purity assessment of this compound in research. These methods provide detailed information about the molecular structure, functional groups, and electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide precise information regarding the chemical environment of individual atoms, allowing for the confirmation of the compound's complex structure, including the substitution pattern on the aromatic ring and the arrangement of the propan-1-amine side chain.

In a typical ¹H NMR spectrum, specific chemical shifts (δ) and coupling patterns confirm the identity of the molecule. For the racemic mixture, 2,5-dimethoxyamphetamine (B1679032) (2,5-DMA), analysis in deuterium oxide (D₂O) on a 400 MHz spectrometer provides characteristic signals that confirm the molecular structure. swgdrug.org The data, while obtained from the racemic mixture, is representative for confirming the fundamental structure of the (2S)-enantiomer, as standard NMR does not differentiate between enantiomers.

Table 1: Representative ¹H NMR Spectroscopic Data for 2,5-Dimethoxyamphetamine HCl in D₂O Data sourced from a 400 MHz NMR spectrometer analysis of the racemate. swgdrug.org

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.9 | Multiplet | 2H | Aromatic C3-H, C4-H |

| ~6.8 | Multiplet | 1H | Aromatic C6-H |

| ~3.7 | Singlet | 6H | Methoxy (B1213986) (OCH₃) protons |

| ~3.6 | Multiplet | 1H | Methine (CH) proton |

| ~2.9 | Multiplet | 2H | Methylene (CH₂) protons |

| ~1.2 | Doublet | 3H | Methyl (CH₃) protons |

This detailed spectral fingerprint allows researchers to verify the synthesis of the correct isomer and rule out the presence of regioisomeric impurities, which can be a significant challenge in forensic and chemical analyses. ojp.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in the this compound molecule. These methods measure the vibrational frequencies of chemical bonds, which are characteristic of specific functional groups.

Fourier-Transform Infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflectance (ATR) attachment, is commonly used for the analysis of the compound in its solid form. swgdrug.org The IR spectrum displays distinct absorption bands corresponding to N-H stretching of the primary amine, C-H stretching of the aromatic ring and alkyl chain, C-O stretching of the methoxy ethers, and C=C stretching of the aromatic ring. swgdrug.org Gas Chromatography-Infrared Detection (GC-IRD) can also be employed to provide confirmatory identification data, helping to distinguish 2,5-DMA from its regioisomers. ojp.govnih.gov

Table 2: Key FTIR Vibrational Frequencies for 2,5-Dimethoxyamphetamine HCl Data obtained via FTIR-ATR analysis of the racemate. swgdrug.org

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2835 | Medium | C-H Stretch (Methoxy) |

| 1603 | Medium | C=C Stretch (Aromatic) |

| 1502 | Strong | C=C Stretch (Aromatic) |

| 1225 | Strong | C-O Stretch (Aryl Ether) |

| 1036 | Strong | C-O Stretch (Aryl Ether) |

| 820 | Medium | C-H Bend (Aromatic Out-of-Plane) |

Raman spectroscopy serves as a complementary technique. While less commonly reported in standard monographs, it can offer high distinguishing ability for phenethylamine regioisomers by providing unique vibrational signatures, even for structurally similar analogues. researchgate.net

UV-Vis Spectroscopy for Concentration Determination and Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by the molecule's chromophores, primarily the substituted benzene ring. This technique is particularly useful for the quantitative determination of the compound's concentration in solution by applying the Beer-Lambert law. The UV spectrum is characterized by one or more absorption maxima (λ_max_). For phenethylamines with a 2,5-dimethoxy substitution pattern, the maximum absorbance is typically observed in the range of 290-300 nm. researchgate.net While some standard reference materials may not have a determined UV max, swgdrug.org the electronic properties of the dimethoxyphenyl chromophore are well-established. This allows for the development of straightforward and rapid methods for quantifying the analyte in pure solutions or simple mixtures, which is essential for preparing standards and in various experimental protocols.

Development of Robust Methods for Quantification in Preclinical Biological Matrices (e.g., animal plasma, urine, tissue)

The development of robust and validated analytical methods is essential for quantifying this compound and its metabolites in complex preclinical biological matrices. nih.gov These methods are critical for pharmacokinetic, metabolic, and toxicological studies. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer the high sensitivity and selectivity required for these analyses. nih.gov

A significant challenge in GC-MS analysis is the polar nature of the primary amine group, which can lead to poor chromatographic peak shape and thermal degradation. To overcome this, derivatization is often necessary. nih.gov Reagents such as 2,2,2-trichloroethyl chloroformate can be used to modify the amine group, resulting in derivatives with improved volatility and chromatographic properties, allowing for unambiguous identification and quantification. nih.gov

LC-MS/MS has become a preferred method for bioanalytical quantification due to its high throughput and ability to analyze compounds without derivatization. nih.govresearchgate.net A typical LC-MS/MS method involves:

Sample Preparation: This is a critical step to remove interferences from the biological matrix. Common techniques include protein precipitation with organic solvents like methanol or acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govst-andrews.ac.uk

Chromatographic Separation: Reversed-phase chromatography using columns like a C18 is employed to separate the analyte from endogenous matrix components. nih.gov A gradient elution with a mobile phase consisting of water and acetonitrile, often with additives like formic acid to improve ionization, is typically used. nih.govresearchgate.net

Mass Spectrometric Detection: Detection is usually performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (typically the protonated molecule [M+H]⁺) and monitoring for one or more characteristic product ions generated through collision-induced dissociation. This highly selective process ensures accurate quantification even at very low concentrations.

Method validation is performed according to internationally accepted guidelines to ensure reliability. nih.gov Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effect assessment. nih.govresearchgate.net

Table 3: Examples of Analytical Methods for the Quantification of 2,5-DMA in Biological Matrices Data compiled from a review of analytical methods. nih.gov

| Analytical Method | Biological Matrix | Limit of Quantification (LOQ) | Reference |

| GC-MS | Plasma, Urine, Hair | Not Determined | Frison et al. nih.gov |

| CE-MS | Urine | 4.0 ng/mL | nih.gov |

| LC-MS/MS | Plasma, Urine | 10.0 ng/mL | nih.gov |

The continuous development of these comprehensive analytical methods is vital for advancing the preclinical research of this compound, enabling a thorough understanding of its behavior in biological systems. nih.gov

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (2S)-2-(2,5-Dimethoxyphenyl)propan-1-amine, this would involve modeling its interaction with biological targets, such as serotonin (B10506) receptors. nih.gov Such studies would aim to elucidate the specific binding modes, key amino acid interactions, and the binding affinity of the compound. However, specific molecular docking studies detailing these interactions for this compound have not been identified in the reviewed literature. Research on analogous compounds suggests that the spatial orientation of the ethylamine (B1201723) chain is a critical determinant of agonist potency at serotonin 5-HT2A receptors. nih.govsemanticscholar.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at correlating the chemical structure of a series of compounds with their biological activity. For the class of 2,5-dimethoxyphenylalkylamines, QSAR studies have been conducted to understand how different substituents affect their affinity for serotonin receptors. acs.org These studies generally indicate that the electronic and lipophilic character of substituents at the 4-position of the phenyl ring influences receptor affinity. acs.org However, a specific QSAR model focusing on or including this compound is not described in the available literature. Pharmacophore modeling, which identifies the essential three-dimensional arrangement of functional groups necessary for biological activity, has also been applied to related compounds but not specifically to the target compound of this article.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful tools for studying the flexibility of a molecule and its behavior over time in a simulated biological environment. For this compound, these studies would provide insight into its accessible conformations and how it might adapt its shape upon binding to a receptor. Such information is crucial for understanding its pharmacological profile. Despite the importance of these analyses, no specific studies on the conformational landscape or molecular dynamics of this compound have been found in the scientific literature.

Electronic Structure Calculations (e.g., DFT, HOMO-LUMO analysis)

Electronic structure calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, which are fundamental to its reactivity and interactions. mdpi.comnih.govnih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide information about the molecule's ability to donate or accept electrons, which is relevant to its binding and reactivity. mdpi.comnih.gov While DFT and HOMO-LUMO analyses are standard computational methods, there is no evidence in the reviewed literature of their specific application to this compound to determine its electronic properties and reactivity descriptors.

Advanced Research Applications and Chemical Biology Probes

Use as a Chemical Probe for Receptor Characterization

(2S)-2-(2,5-Dimethoxyphenyl)propan-1-amine and its analogs serve as highly effective chemical probes for the characterization of serotonin (B10506) (5-HT) receptors, primarily the 5-HT2 receptor family (5-HT2A, 5-HT2B, and 5-HT2C). The 4-iodo derivative, 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI), is a potent agonist that selectively labels the high-affinity, G-protein-coupled state of the 5-HT2 receptor. nih.gov This is in contrast to many antagonist radioligands, such as ketanserin, which bind to both high- and low-affinity states of the receptor. nih.gov This agonist-specific binding makes DOI and its enantiomers invaluable for investigating the functional state of 5-HT2 receptors and their interaction with intracellular signaling pathways. nih.govnih.gov

Research has demonstrated that the stereoisomers of DOI exhibit different binding affinities, highlighting the stereoselective nature of the receptor interaction. nih.gov The (R)-enantiomer of DOI, corresponding to the (2S) configuration of the parent compound, typically shows a higher affinity for the 5-HT2 receptor than the (S)-enantiomer. nih.gov For instance, binding experiments revealed that R-125I-DOI has a high-affinity dissociation constant (Kd) of approximately 1.26 nM, while the S-enantiomer displays a two-fold lower affinity. nih.gov These compounds have been instrumental in elucidating the structure-activity relationships of phenethylamine (B48288) derivatives and understanding how subtle structural changes can significantly impact receptor affinity and functional activity. acs.orgresearchgate.net The selectivity of these phenylalkylamines for 5-HT2 receptors over 5-HT1 receptors has made them attractive tools for targeted studies. acs.org

| Compound | Receptor | Binding Affinity (Ki, nM) | Assay Type | Reference |

|---|---|---|---|---|

| (R)-DOI | 5-HT2A | 1.26 (Kd) | Radioligand Binding | nih.gov |

| (+/-)-DOI | 5-HT2 | ~4 (Kd) | Radioligand Binding | nih.gov |

| LPH-5 | 5-HT2A | 1.3 | Competition Binding ([125I]DOI) | nih.gov |

| LPH-5 | 5-HT2B | 13 | Competition Binding ([125I]DOI) | nih.gov |

| LPH-5 | 5-HT2C | 13 | Competition Binding ([125I]DOI) | nih.gov |

Development of Radiolabeled Analogs for In Vitro Autoradiography or Animal Imaging Studies (e.g., [125I]DOI as a reference)

The development of radiolabeled analogs of this compound has been crucial for visualizing and quantifying serotonin receptors in biological tissues. The most prominent example is the radioiodinated version, (+/-)-1-(2,5-dimethoxy-4-[125I]iodophenyl)-2-aminopropane ([125I]DOI). nih.gov This radioligand is extensively used for in vitro autoradiography to map the anatomical distribution of 5-HT2 receptors in slide-mounted brain sections. nih.govnih.gov

Autoradiographic studies using [125I]DOI have successfully visualized the high-affinity agonist state of 5-HT2 receptors, revealing their density in various brain regions. nih.gov High concentrations of [125I]DOI binding sites are found in the cerebral cortex (particularly layer IV), the claustrum, and the olfactory bulb. nih.gov Furthermore, [125I]DOI has proven useful for visualizing 5-HT1c receptors, especially in the choroid plexus, where these receptors are abundant. nih.gov By using selective antagonists like spiperone (B1681076) to block 5-HT2 sites, the specific binding of [125I]DOI to 5-HT1c receptors can be isolated and studied. nih.gov

In addition to in vitro work, radiolabeled analogs have been explored for in vivo animal imaging studies using techniques like Single Photon Emission Computed Tomography (SPECT). mdpi.com For instance, SPECT studies with R-[123I]-DOI have been conducted in baboons to investigate brain uptake and distribution. mdpi.com These studies showed high uptake in the cortex, striatum, and thalamus. mdpi.com Such imaging techniques allow for the non-invasive study of receptor distribution and occupancy in living organisms, providing valuable insights into neuropharmacology. nih.gov

| Property | Description | Reference |

|---|---|---|

| Radioligand | (+/-)-1-(2,5-dimethoxy-4-[125I]iodophenyl)-2-aminopropane ([125I]DOI) | nih.gov |

| Primary Targets | High-affinity state of 5-HT2 receptors; 5-HT1c receptors | nih.gov |

| Key Application | In Vitro Autoradiography | nih.govnih.gov |

| Binding Affinity (Kd) | Approximately 4 nM in rat brain sections | nih.gov |

| Key Finding | Allows visualization of agonist-occupied 5-HT2 receptors, which may differ in density from total receptor population labeled by antagonists. | nih.gov |

Integration into Novel Chemical Biology Techniques and Assays

The compound and its derivatives are integral to various chemical biology techniques and assays designed to probe the function of the serotonergic system. numberanalytics.com A primary application is in competitive binding assays, where unlabeled DOI is used to determine the binding affinity (Ki) of novel compounds for 5-HT2 receptors. nih.govfrontiersin.org In these assays, the ability of a test compound to displace a radioligand like [125I]DOI from the receptor is measured, providing a quantitative assessment of the new compound's receptor affinity. nih.gov

Beyond simple binding, these molecules are used in functional assays to characterize the signaling pathways activated by receptor binding. nih.gov For example, fluorescence-based calcium imaging assays are employed to measure the mobilization of intracellular calcium that occurs upon 5-HT2A receptor activation, a key step in its signaling cascade. nih.gov By using DOI as a reference agonist, researchers can quantify the potency (EC50) and efficacy (Emax) of new synthetic compounds, determining whether they act as full agonists, partial agonists, or antagonists at the receptor. nih.gov The development of high-throughput screening assays has further enhanced the utility of such probes, allowing for the rapid evaluation of large libraries of chemical compounds to identify new leads for drug discovery. nih.govacs.org

Applications as a Building Block in Complex Organic Synthesis

The (2,5-dimethoxyphenyl)propan-1-amine scaffold is a foundational structure in medicinal chemistry for the synthesis of a wide array of serotonergic ligands. researchgate.net The initial synthesis of 4-substituted analogs like DOM and DOI demonstrated that the 2,5-dimethoxy-phenylpropylamine core could be readily modified to explore structure-activity relationships (SAR). acs.orgresearchgate.net The 4-position of the phenyl ring is a particularly important site for modification, as the introduction of different substituents (e.g., methyl, bromo, iodo) dramatically influences the compound's potency and selectivity for 5-HT receptor subtypes. frontiersin.orgresearchgate.netacs.org

This structural framework serves as a versatile building block, allowing chemists to synthesize new molecules with tailored pharmacological profiles. enamine.net For example, replacing the ethylamine (B1201723) side chain with a more constrained cyclopropylamine (B47189) moiety has been explored to create compounds with altered affinity and selectivity profiles. researchgate.net The synthesis of these complex molecules often starts from simpler, commercially available 2,5-dimethoxy-substituted precursors, which are then elaborated through multi-step synthetic sequences to install the aminopropane side chain and the desired 4-position substituent. nih.govresearchgate.net This modular approach facilitates the systematic investigation of the chemical space around the core scaffold, leading to the discovery of novel chemical probes and potential therapeutic agents.

Future Directions in Academic Research

Exploration of Unconventional Synthetic Pathways

While classical synthetic routes to phenethylamines are well-established, future research is expected to focus on developing more efficient, stereoselective, and environmentally benign methodologies. The limitations of current multi-step syntheses, which can be resource-intensive and may generate significant waste, drive the need for innovation.

Future synthetic exploration may include: